5-Bromo-7-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
Overview
Description
5-Bromo-7-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is a complex organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of bromine, chlorine, and sulfonyl chloride functional groups, which contribute to its unique chemical properties and reactivity. It is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
Scientific Research Applications
5-Bromo-7-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazole ring. This can be achieved through the reaction of an ortho-substituted aniline with a carboxylic acid derivative under acidic conditions.
Introduction of Bromine and Chlorine: The bromine and chlorine atoms are introduced through halogenation reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS), while chlorination can be achieved using chlorine gas or thionyl chloride.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be accomplished by reacting the intermediate compound with chlorosulfonic acid or sulfuryl chloride.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: Depending on the scale of production, either batch reactors or continuous flow reactors can be used.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions is crucial for the efficient synthesis of the compound.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) are commonly used.
Major Products
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Nitrated, Sulfonated, and Halogenated Benzoxazoles: Resulting from electrophilic aromatic substitution reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-7-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity can lead to the formation of covalent bonds, resulting in the modification or inhibition of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-oxo-2,3-dihydro-1,3-benzoxazole: Lacks the sulfonyl chloride group, resulting in different reactivity and applications.
7-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride: Similar structure but without the bromine atom, leading to variations in chemical properties and reactivity.
5-Bromo-7-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole: Lacks the sulfonyl chloride group, affecting its reactivity towards nucleophiles.
Uniqueness
The presence of both bromine and chlorine atoms, along with the sulfonyl chloride group, makes 5-Bromo-7-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride unique. This combination of functional groups imparts distinct chemical properties, such as increased electrophilicity and reactivity towards nucleophiles, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
5-bromo-7-chloro-2-oxo-3H-1,3-benzoxazole-6-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2NO4S/c8-2-1-3-5(15-7(12)11-3)4(9)6(2)16(10,13)14/h1H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWJSKVRMYJKFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)S(=O)(=O)Cl)Cl)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.